N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
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Description
N-(pyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-2-pyridinyl-2-(2-pyridinylthio)acetamide is 245.06228316 g/mol and the complexity rating of the compound is 250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, closely related to N-2-pyridinyl-2-(2-pyridinylthio)acetamide, have been synthesized and evaluated for their corrosion prevention efficiencies. These compounds demonstrated significant inhibition properties in acidic media, suggesting their potential application in protecting metals against corrosion (Yıldırım & Çetin, 2008).
Antimicrobial Activity
Research on derivatives of N-2-pyridinyl-2-(2-pyridinylthio)acetamide, specifically 2-bromo-N-(phenylsulfonyl)acetamide derivatives, has revealed good antimicrobial activity. The study explored the reactivity of these derivatives towards various nitrogen-based nucleophiles, leading to the synthesis of compounds with notable antimicrobial properties (Fahim & Ismael, 2019).
Adsorption and Recovery of Metal Ions
Novel N-substituted 2-(diphenylthiophosphoryl)acetamides containing pyridine and quinoline fragments have been synthesized and evaluated as extractants for Pd(II) ions from hydrochloric acid solutions. These compounds, similar in structure to N-2-pyridinyl-2-(2-pyridinylthio)acetamide, have shown potential in the efficient adsorption and recovery of palladium from aqueous solutions, highlighting their application in the separation of Pd(II) from secondary resources (Turanov et al., 2017).
Synthesis of Novel Heterocycles
The compound 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which shares a structural motif with N-2-pyridinyl-2-(2-pyridinylthio)acetamide, has been used as a precursor for the synthesis of various innovative heterocycles. These heterocycles, including pyrrole, pyridine, coumarin, and thiazole derivatives, have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, demonstrating the potential of N-2-pyridinyl-2-(2-pyridinylthio)acetamide derivatives in the development of new insecticidal agents (Fadda et al., 2017).
Properties
IUPAC Name |
N-pyridin-2-yl-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-11(15-10-5-1-3-7-13-10)9-17-12-6-2-4-8-14-12/h1-8H,9H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCUNAZWVFFFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.